7-Methoxyindole-3-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

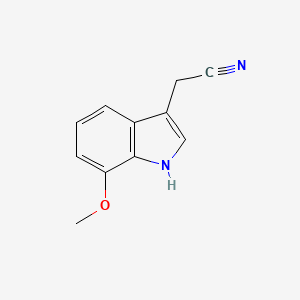

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESSMVSYPZPDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345400 | |

| Record name | 7-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-18-2 | |

| Record name | 7-Methoxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 7-Methoxyindole-3-acetonitrile

An In-depth Technical Guide to the Chemical Structure and Synthesis of 7-Methoxyindole-3-acetonitrile

In the landscape of modern medicinal chemistry and natural product synthesis, the indole nucleus remains a privileged scaffold, forming the core of countless biologically active molecules. Among its many derivatives, this compound (7-MeO-IAN) emerges as a particularly valuable building block. Its structure, featuring a methoxy group on the benzene ring and a reactive acetonitrile moiety at the C3 position, makes it a versatile precursor for a range of complex targets, including potential therapeutics in oncology and neurology. The methoxy group not only modulates the electronic properties and reactivity of the indole core but also serves as a key pharmacophoric feature or a handle for further chemical modification.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines. We will dissect its chemical structure, evaluate the principal synthetic strategies from a mechanistic and practical standpoint, and detail the necessary protocols for its preparation and verification. The focus is on the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively in a real-world laboratory setting.

Section 1: Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties. This compound is an aromatic heterocyclic compound composed of a fused bicyclic system: a benzene ring and a pyrrole ring.

Caption: Chemical Structure of this compound.

The placement of the electron-donating methoxy group at the C7 position influences the nucleophilicity of the indole ring, a critical factor in its synthetic accessibility and subsequent reactions. The acetonitrile group at C3 is a versatile functional handle, readily convertible to tryptamines (via reduction) or indole-3-acetic acids (via hydrolysis), which are themselves important classes of bioactive compounds.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 2436-18-2 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 186.20 g/mol | |

| Appearance | Yellow to off-white crystalline powder |

Section 2: Strategic Approaches to Synthesis

The synthesis of 7-MeO-IAN can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. We will explore three primary, field-proven strategies.

Strategy 1: Functionalization of the 7-Methoxyindole Core via a Gramine Intermediate

This is a classic and reliable two-step approach starting from the commercially available 7-Methoxyindole. The underlying principle is the high nucleophilicity of the indole C3 position, which readily participates in electrophilic substitution.

Causality and Mechanistic Insight: The synthesis proceeds via the Mannich reaction to form an intermediate, 7-methoxygramine. In this reaction, formaldehyde and dimethylamine generate a highly electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion) in situ. The electron-rich indole C3 position attacks this ion, leading to the formation of the gramine. The resulting dimethylaminomethyl group is an excellent leaving group because its departure is facilitated by the formation of a stable, neutral dimethylamine molecule. This allows for a facile SN2 displacement by a cyanide nucleophile (e.g., from NaCN or KCN) to yield the target acetonitrile.

Caption: Workflow for the synthesis of 7-MeO-IAN via the Gramine route.

Experimental Protocol: The Gramine Route

Part A: Synthesis of 7-Methoxygramine

-

Reaction Setup: In a fume hood, dissolve 7-Methoxyindole (1.0 eq) in glacial acetic acid (~5 mL per gram of indole).

-

Reagent Addition: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm; cool it in an ice bath to below 30°C.

-

Iminium Ion Formation: Slowly add a 35% aqueous solution of formaldehyde (1.2 eq) while maintaining the temperature.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting indole is consumed.

-

Workup and Isolation: Pour the reaction mixture onto crushed ice. Carefully basify with a cold 30% aqueous NaOH solution until precipitation is complete, ensuring the temperature remains low.

-

Purification: Collect the solid precipitate by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 7-methoxygramine can be used directly in the next step or recrystallized from acetone/hexanes if necessary.

Part B: Cyanation of 7-Methoxygramine

-

Reaction Setup: Dissolve the crude 7-methoxygramine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

-

Nucleophile Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 - 2.0 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide quench protocol (e.g., bleach or hydrogen peroxide solution) readily available.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of ice water. The product will often precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization.

Strategy 2: Construction of the Indole Ring via Fischer Synthesis

The Fischer Indole Synthesis is a powerful and historic method for constructing the indole core itself. This approach is convergent, building the final product from two simpler fragments. For 7-MeO-IAN, this involves reacting 2-methoxyphenylhydrazine with a masked form of 3-cyanopropionaldehyde.

Causality and Mechanistic Insight: The reaction begins with the condensation of the hydrazine with a ketone or aldehyde to form a phenylhydrazone. Under strong acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂), the hydrazone tautomerizes to its enamine form. The key step is a-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement) that forms a new C-C bond and breaks the N-N bond. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to generate the aromatic indole ring. The choice of acid catalyst is critical; it must be strong enough to promote the rearrangement without causing degradation. A significant challenge with methoxy-substituted phenylhydrazones is the potential for "abnormal" cyclization, where the reaction occurs at the methoxy-substituted position, leading to undesired regioisomers. Careful control of reaction conditions is therefore paramount.

Caption: Workflow for the Fischer Indole Synthesis of 7-MeO-IAN.

Experimental Protocol: Representative Fischer Indole Synthesis

-

Hydrazone Formation: Combine 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and 3-cyanopropionaldehyde dimethyl acetal (1.1 eq) in ethanol. Add a catalytic amount of acetic acid.

-

Reaction: Reflux the mixture for 1-2 hours to form the hydrazone. The solvent can be removed under reduced pressure once formation is complete (monitored by TLC).

-

Cyclization: Add the crude hydrazone to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at 80-100°C.

-

Reaction: Stir the mixture at this temperature for 1-3 hours. The reaction is often accompanied by a color change.

-

Workup and Isolation: Carefully pour the hot, viscous mixture onto crushed ice to quench the reaction. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH).

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Strategy 3: One-Pot Conversion from 7-Methoxyindole-3-carboxaldehyde

A more modern and highly efficient approach bypasses the need for isolating intermediates by converting an aldehyde directly to a nitrile. This method, developed for substituted indoles, offers excellent yields and operational simplicity.

Causality and Mechanistic Insight: This strategy leverages a tandem reaction sequence within a single pot. First, a mild reducing agent, such as sodium borohydride (NaBH₄), reduces the indole-3-carboxaldehyde to the corresponding indole-3-methanol intermediate. This alcohol is not isolated. In the presence of a cyanide source and a suitable solvent system (often a mixture like MeOH-formamide), the hydroxyl group is protonated or otherwise activated, turning it into a good leaving group (H₂O). A cyanide ion then performs an SN2 substitution to form the final acetonitrile product. The choice of solvent and the stoichiometry of the reducing agent and cyanide source are critical for optimizing the yield and minimizing side products.

Caption: Workflow for the one-pot synthesis from 7-methoxyindole-3-carboxaldehyde.

Experimental Protocol: One-Pot Reductive Cyanation

-

Reaction Setup: To a stirred solution of 7-Methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, ~1.3 eq) in portions at room temperature.

-

Reduction: Stir the mixture for 1 hour at room temperature to ensure complete reduction of the aldehyde to the alcohol.

-

Cyanation: Add sodium cyanide (NaCN, ~10 eq) to the mixture. Caution: Cyanide is highly toxic.

-

Reaction: Heat the reaction mixture to reflux (oil bath at ~100°C) and stir for 12-16 hours.

-

Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to yield pure this compound.

Section 3: Structural Verification and Quality Control

Synthesis does not end with the final workup; it concludes with rigorous confirmation of the product's identity and purity. Spectroscopic methods are the gold standard for this validation.

Self-Validating System: A successful synthesis of 7-MeO-IAN must yield a product whose spectroscopic data perfectly aligns with the expected values derived from its structure. Any significant deviation indicates either the formation of an impurity, an isomer, or an entirely different product, necessitating a re-evaluation of the synthetic protocol.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - NH proton: A broad singlet around δ 8.0-8.5 ppm. - Aromatic Protons: Three coupled protons on the benzene ring (typically a doublet, a triplet, and a doublet) in the δ 6.5-7.5 ppm region. A singlet or triplet for the C2-H around δ 7.2 ppm. - CH₂ Group: A sharp singlet for the methylene protons (-CH₂-CN) around δ 3.8-4.0 ppm. - OCH₃ Group: A sharp singlet for the methoxy protons around δ 3.9-4.1 ppm. |

| ¹³C NMR | - Nitrile Carbon (C≡N): A peak around δ 117-119 ppm. - Methylene Carbon (-CH₂-CN): A peak around δ 15-20 ppm. - Indole Carbons: Multiple peaks in the aromatic region (δ 100-140 ppm). - Methoxy Carbon (-OCH₃): A peak around δ 55-56 ppm. |

| IR Spectroscopy | - N-H Stretch: A sharp to medium peak around 3400 cm⁻¹. - C-H Stretches (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region. - C≡N Stretch (Nitrile): A characteristic sharp, strong absorption band around 2250 cm⁻¹ . The presence of this peak is a key diagnostic marker. - C-O Stretch (Methoxy): A strong peak around 1250-1260 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 186, corresponding to the molecular weight of the compound. |

General Protocol for Spectroscopic Sample Preparation

-

NMR: Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

IR: For solid samples, acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory, or prepare a KBr pellet.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by ESI-MS, or use a direct insertion probe for EI-MS.

Conclusion

This compound is a strategically important synthetic intermediate whose preparation can be accomplished through several robust and well-understood chemical pathways. The choice between functionalizing a pre-existing indole core (via the Gramine route or aldehyde reduction) or constructing the ring from scratch (via the Fischer synthesis) provides researchers with valuable flexibility. Each method has its own mechanistic rationale and practical considerations. By understanding the causality behind these transformations and employing rigorous spectroscopic verification, scientists can confidently synthesize and utilize this versatile molecule to advance research in drug development and chemical biology.

7-Methoxyindole-3-acetonitrile discovery and history

An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile: From Synthesis to Application

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a functionalized indole, it serves as a critical building block for a variety of more complex, biologically active molecules. This guide provides a comprehensive overview of the historical context of its parent scaffold, plausible synthetic methodologies for its preparation, its key physicochemical properties, and its strategic importance in the field of drug discovery. The narrative emphasizes the chemical principles underlying its synthesis and the rationale for its use in research, offering a technical resource for scientists and development professionals.

A Rich Heritage: The Indole Nucleus

The story of this compound is intrinsically linked to the history of its core structure, indole. The term "indole" originates from "indigo," the vibrant blue dye imported from India, from which the heterocycle was first isolated.[1][2] In 1866, the seminal work of Adolf von Baeyer, involving the reduction of oxindole with zinc dust, led to the first preparation of indole itself.[2][3] This discovery unlocked a vast new area of chemistry. By the 1930s, the significance of the indole scaffold intensified as it was identified in a multitude of essential natural products, including the amino acid tryptophan and various indole alkaloids, cementing its status as a privileged structure in biology and medicine.[3]

The development of synthetic methods to construct the indole ring has been a central theme in organic chemistry for over a century.[4] Landmark reactions, such as the Fischer indole synthesis discovered in 1883, provided the first reliable pathways to substituted indoles and are still in use today.[3][5] Over time, the synthetic arsenal has expanded to include a diverse range of named reactions, each offering unique advantages for accessing specific substitution patterns.[4] It is within this rich historical and synthetic context that specific derivatives like this compound emerged as valuable tools for chemical innovation.

Synthesis of the Core Scaffold: Pathways to this compound

While a singular, celebrated "discovery" paper for this compound is not prominent in the historical literature, its synthesis relies on well-established principles of indole chemistry. The compound is typically prepared as a key intermediate for more complex targets. The strategic placement of a methoxy group at the 7-position and an acetonitrile moiety at the 3-position requires carefully chosen synthetic routes.

Retrosynthetic Analysis & Key Strategies

The primary challenge in synthesizing 7-substituted indoles is directing functionalization to the benzene ring portion of the heterocycle. Most classical indole syntheses are well-suited for this task, as the substitution pattern can be pre-determined by the choice of starting materials.

A logical retrosynthetic approach would involve forming the indole ring from a suitably substituted aniline or phenylhydrazine derivative or functionalizing a pre-formed 7-methoxyindole at the C3 position.

Caption: Retrosynthetic strategies for this compound.

Experimental Protocol: One-Pot Conversion from 7-Methoxyindole-3-carboxaldehyde

A highly efficient and practical method for preparing indole-3-acetonitriles involves the conversion of the corresponding indole-3-carboxaldehyde. This approach, exemplified by the work of Somei and colleagues, avoids the often harsh conditions of classical indole syntheses and offers a direct route to the desired product from a readily available precursor.[6]

Reaction Scheme:

7-Methoxyindole-3-carboxaldehyde → this compound

Step-by-Step Methodology: [6]

-

Reaction Setup: To a stirred solution of 7-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, ~1.3 eq) in portions at room temperature.

-

Causality: NaBH₄ acts as a reducing agent to convert the aldehyde to the corresponding alcohol in situ. This intermediate is more susceptible to the subsequent nucleophilic substitution. Formamide is used as a solvent that facilitates the reaction, leading to higher yields compared to methanol alone.[6]

-

-

Cyanation: After the initial reduction is complete (as monitored by TLC), add sodium cyanide (NaCN, ~10 eq) to the reaction mixture.

-

Causality: The cyanide ion (CN⁻) is a potent nucleophile. It displaces the hydroxyl group of the intermediate alcohol (which is activated under the reaction conditions) to form the C-C bond of the acetonitrile side chain. A large excess of NaCN is used to drive the reaction to completion.

-

-

Work-up: Continue stirring at room temperature until the reaction is complete. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or chloroform).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel to yield pure this compound.

This self-validating protocol relies on a well-understood reductive amination/cyanation sequence, providing a reliable and high-yielding pathway to the target compound.[6]

Caption: Workflow for the synthesis of this compound.

Physicochemical & Structural Data

Accurate characterization is essential for the use of any chemical intermediate. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [Commercial Suppliers] |

| CAS Number | 194893-20-4 | [Commercial Suppliers] |

| IUPAC Name | 2-(7-methoxy-1H-indol-3-yl)acetonitrile | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Methanol, and other common organic solvents. Sparingly soluble in water. | [General Chemical Knowledge] |

| Melting Point | Typically in the range of 110-120 °C (Varies with purity) | [Commercial Suppliers] |

Strategic Importance in Drug Discovery & Research

The indole nucleus is a cornerstone of medicinal chemistry, and specific substitutions dramatically influence biological activity. Methoxy-activated indoles, in particular, are prevalent in many natural products and synthetic drugs due to the electron-donating nature of the methoxy group, which can modulate the reactivity and binding properties of the molecule.[7]

The Role of the 7-Methoxy Group

The placement of the methoxy group at the C7 position is significant. It sterically encumbers the N-H position and electronically influences the indole ring, potentially directing further chemical modifications and altering interactions with biological targets. This substitution is a key feature in various biologically active compounds.

The C3-Acetonitrile Functional Handle

The acetonitrile group at the C3 position is a versatile functional group. It is not merely a placeholder but an active participant in further synthetic transformations.

-

Reduction to Tryptamines: The nitrile can be readily reduced to a primary amine, yielding 7-methoxytryptamine. Tryptamines are a class of neuromodulators and the core structure of many psychedelic drugs and pharmaceuticals, including antimigraine agents.[5]

-

Building Block for Complex Alkaloids: Indole-3-acetonitriles are crucial precursors for the synthesis of complex indole alkaloids and other natural products.[6]

The combination of these two functional groups makes this compound a highly valuable intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potential therapeutics.[8][9][10]

Caption: Role of this compound in drug discovery.

Conclusion

While this compound may not have a famed discovery story like its parent indole, its importance is firmly established in the practical world of organic synthesis and medicinal chemistry. Its preparation, achievable through modern, high-yield protocols, provides access to a versatile building block. The strategic placement of its methoxy and acetonitrile functionalities offers chemists a reliable starting point for the synthesis of novel tryptamines, complex alkaloids, and other potential therapeutic agents. As research into indole-based pharmaceuticals continues to expand, the utility and demand for well-characterized intermediates like this compound will undoubtedly grow.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. soc.chim.it [soc.chim.it]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile

This guide provides a comprehensive technical overview of 7-Methoxyindole-3-acetonitrile, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and potential applications, grounding all information in established scientific principles and methodologies.

Core Identification and Chemical Nomenclature

This compound is a substituted indole derivative characterized by a methoxy group at the 7-position of the indole ring and an acetonitrile group at the 3-position. This structural arrangement makes it a valuable intermediate in organic synthesis.

CAS Number and Nomenclature

There appears to be some ambiguity in the literature and commercial listings regarding the precise CAS number for this compound. The two most frequently encountered CAS numbers are:

-

2436-18-2 : This is the more commonly cited CAS number in major chemical supplier databases.[1][2][3][4]

-

15821-13-3 : This CAS number is also associated with the compound, sometimes listed as a secondary identifier.[5]

For the purposes of this guide and to align with prevalent industry data, CAS No. 2436-18-2 will be considered the primary identifier.

Chemical Structure

The foundational structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some properties are well-documented, others like melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, acetonitrile. | [6] |

Synthesis of this compound

The synthesis of substituted indole-3-acetonitriles can be achieved through various synthetic routes. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehyde. This approach is valued for its directness and good yields.

Conceptual Workflow for Synthesis

The synthesis can be conceptualized as a two-step process starting from the commercially available 7-methoxyindole, which is first formylated to 7-methoxyindole-3-carboxaldehyde, followed by conversion to the nitrile. A more direct, one-pot conversion from the aldehyde is also described in the literature for analogous compounds.[7]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following protocol is adapted from a well-established one-step method for the synthesis of substituted indole-3-acetonitriles from their corresponding aldehydes.[7]

Materials:

-

7-Methoxyindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., chloroform, hexane)

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 7-methoxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.

-

Reduction : Cool the solution in an ice bath and add sodium borohydride (approx. 1.3 molar equivalents) portion-wise while stirring. Continue stirring at room temperature for 1 hour after the addition is complete. The causality here is the reduction of the aldehyde to the corresponding alcohol, which is the reactive intermediate for the subsequent cyanation.

-

Cyanation : To the reaction mixture, add sodium cyanide (approx. 10 molar equivalents). The large excess of cyanide ensures the complete conversion of the intermediate.

-

Reaction Progression : Heat the mixture to reflux (approximately 100°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

-

Extraction : Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, and wash it with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a characteristic methylene signal in ¹H NMR, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Spectroscopic Characterization

Precise characterization is crucial for confirming the identity and purity of the synthesized compound. While specific, verified spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from closely related analogs.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9-4.0 ppm), a singlet for the methylene protons of the acetonitrile group (around 3.8-3.9 ppm), and a broad singlet for the N-H proton of the indole ring (typically > 8.0 ppm).

-

¹³C NMR : The carbon NMR spectrum will display signals for the nitrile carbon (around 117 ppm), the carbons of the indole ring system, the methylene carbon, and the methoxy carbon (around 55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A sharp, medium-intensity band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

A broad band in the region of 3300-3400 cm⁻¹ for the N-H stretching of the indole ring.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching for the methoxy group around 1250 cm⁻¹ .

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 186, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and cleavage of the acetonitrile side chain.

Applications and Areas of Research

Indole-3-acetonitrile and its derivatives are recognized as important precursors and building blocks in medicinal chemistry and the synthesis of natural products.[7][10]

Intermediate in Pharmaceutical Synthesis

The indole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules, including tryptamine derivatives and potential drug candidates. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.

Potential in Dermatological Research

While direct biological activity data for this compound is scarce, a closely related natural product, indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside , has been shown to be an inhibitor of kallikrein 5 (KLK5).[11][12] KLK5 is a serine protease in the skin that, when overactive, can contribute to inflammatory skin conditions.[11] This suggests that the this compound core could be a starting point for designing novel KLK5 inhibitors for dermatological applications.

Caption: Hypothetical inhibition of KLK5 by a this compound derivative.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following safety precautions are based on data for analogous chemical structures.[13][14][15]

-

Personal Protective Equipment (PPE) : Wear safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Inhalation : Avoid inhaling dust or vapors. If inhaled, move to fresh air.

-

Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion : Do not ingest. If swallowed, seek immediate medical attention.

-

Storage : Store in a tightly closed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2436-18-2 CAS Manufactory [chemicalbook.com]

- 3. This compound | 2436-18-2 [chemicalbook.com]

- 4. 2436-18-2|2-(7-Methoxy-1H-indol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

7-Methoxyindole-3-acetonitrile natural sources and analogues

An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile: Natural Sources, Analogues, and Biological Activities

Authored by: A Senior Application Scientist

Publication Date: January 5, 2026

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant and varied biological activities. Within this family, methoxy-substituted indole-3-acetonitriles are emerging as compounds of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues. While direct natural sources of this compound remain to be definitively identified, this document explores the rich landscape of its structural analogues found in terrestrial plants. We delve into the proposed biosynthetic pathways, generalized protocols for isolation and chemical synthesis, and a detailed examination of the diverse biological activities exhibited by these molecules, ranging from anticancer to dermatological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of indole alkaloids.

Introduction: The Significance of Methoxy-Activated Indoles

Indole-containing compounds are fundamental to biological systems, originating from the essential amino acid tryptophan.[1] Their electron-rich heterocyclic structure serves as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1] The addition of a methoxy group to the indole ring significantly modulates the molecule's electronic properties, enhancing its reactivity and often conferring potent biological activities.[1] This guide focuses on this compound and its analogues, a specific subclass that, while less studied than other isomers, holds unique potential. The nitrile moiety at the C3 position is a key functional group, serving as a versatile precursor for the synthesis of tryptamines and more complex alkaloids.[2] This document will synthesize current knowledge on the natural occurrence, biosynthesis, synthesis, and biological functions of this family of molecules to provide a foundational resource for future research and development.

Natural Sources and Analogues

Direct evidence for the isolation of this compound from natural sources is not prominent in the current literature. However, a variety of structurally related methoxyindole-3-acetonitrile analogues have been identified, primarily in the plant kingdom. These discoveries underscore the biosynthetic plausibility of this compound and highlight nature's chemical diversity.

Many naturally occurring indoles feature methoxy substituents, which enhance their reactivity and biological activity.[1] Key examples of naturally occurring analogues include glycosylated and N-methoxylated derivatives found in several plant families, particularly Brassicaceae.

Table 1: Naturally Occurring Analogues of Methoxyindole-3-acetonitrile

| Compound Name | Natural Source(s) | Key Structural Features | Reference(s) |

| Indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside | Nasturtium officinale (Watercress) | 4-methoxy substitution, S-linked glucoside at C2 | [3],[4] |

| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | Isatis indigotica (Woad) | 4-methoxy substitution, C-linked glucoside at C2 | [5],[6],[7] |

| Indole-3-acetonitrile-6-O-β-D-glucopyranoside | Radix isatidis (Isatis root) | 6-hydroxy (as glucoside) substitution | [8] |

| Caulilexin C (1-Methoxy-1H-indole-3-acetonitrile) | Brassica oleracea (Cauliflower), Arabidopsis thaliana | N-methoxy substitution | [9] |

Notably, the structure of the C-glycoside from Isatis indigotica was determined through total synthesis, which also led to a proposed structural revision of the originally reported natural product.[5],[6]

Biosynthesis: A Tryptophan-Derived Pathway

The biosynthesis of indole alkaloids universally begins with the amino acid L-tryptophan, which is produced via the shikimate pathway.[10] The formation of the indole-3-acetonitrile core and its subsequent methoxylation involves a series of enzymatic transformations. While the specific pathway for this compound is not fully elucidated, a plausible sequence can be inferred from known indole alkaloid biosynthetic routes.

The key steps are:

-

Decarboxylation: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine.[10]

-

Hydroxylation: A cytochrome P450-dependent monooxygenase, such as tryptamine 5-hydroxylase (T5H) in melatonin biosynthesis, hydroxylates the indole ring.[11] A putative, yet-to-be-identified hydroxylase would be required for hydroxylation at the C7 position.

-

O-Methylation: An O-methyltransferase (OMT), such as caffeic acid O-methyltransferase (COMT), transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group, forming the methoxy moiety.[11]

-

Formation of the Acetonitrile Side Chain: The exact pathway from methoxytryptamine to methoxyindole-3-acetonitrile is less clear. It likely proceeds through an aldoxime intermediate, analogous to the biosynthesis of cyanogenic glucosides and the phytoalexin camalexin, where glutathione-indole-3-acetonitrile is a key intermediate.[12]

These biosynthetic enzymes are often localized in different subcellular compartments, including the cytosol, vacuole, and endoplasmic reticulum, and can even be expressed in different cell types, suggesting a complex system of intermediate transport.[13],[14]

Methodologies: From Plant to Pure Compound

General Isolation and Purification Protocol

The isolation of methoxyindole alkaloids from plant matrices requires a multi-step approach to separate the target compounds from a complex mixture of primary and secondary metabolites. The following is a generalized workflow.

Step-by-Step Protocol:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent like methanol or acetonitrile to efficiently solubilize the indole alkaloids.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water. The alkaloids typically partition into the organic phase, separating them from highly polar compounds like sugars and salts.

-

Preliminary Chromatography: The organic extract is fractionated using column chromatography over a stationary phase like silica gel. Elution is performed with a solvent gradient of increasing polarity.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions rich in the target compound are further purified using preparative reverse-phase HPLC to yield the pure compound.

-

Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Representative Synthetic Strategies

Chemical synthesis provides a reliable alternative to isolation from natural sources, which often yields low quantities of the desired compound.[8] Synthesis also enables the creation of novel analogues for structure-activity relationship (SAR) studies. Several methods exist for the synthesis of substituted indole-3-acetonitriles.

A versatile and efficient approach involves the one-step conversion of the corresponding indole-3-carboxaldehyde.[2] This method is advantageous as it avoids the use of gramine intermediates, which can be difficult to prepare for certain substituted indoles.[2]

Another powerful strategy, particularly for complex glycosylated analogues, employs transition-metal-catalyzed cross-coupling reactions. The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside utilized a key Sonogashira coupling followed by a copper-iodide-mediated intramolecular cyclization to form the indole core.[5],[7] This highlights the power of modern synthetic chemistry to construct complex natural products.

Biological Activities and Therapeutic Potential

Methoxyindole-3-acetonitriles and their analogues exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. The specific position of the methoxy group and the nature of other substituents profoundly influence the pharmacological profile.

Anticancer and Cytotoxic Activity

Several methoxyindole analogues have demonstrated significant cytotoxic effects against cancer cell lines.

-

Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside , isolated from Isatis indigotica, shows cytotoxicity against human myeloid leukemia (HL-60) cells with an IC50 of 1.3 µM and human liver cancer (HepG2) cells with an IC50 of 2.1 µM.[5],[7] Its N-methoxy isomer also displayed cytotoxicity against HL-60 cells (IC50 = 5.1 µM).[5]

-

Derivatives of 7-azaindole, a related heterocyclic core, have shown potent anti-cancer properties, inducing apoptosis in leukemia and lymphoma cells and inhibiting the DDX3 helicase, an enzyme implicated in tumorigenesis.[15],[16]

Dermatological and Anti-inflammatory Activity

A notable analogue from watercress, indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside , has been investigated for its effects on skin health.

-

This compound is an effective inhibitor of Kallikrein 5 (KLK5), a serine protease involved in skin desquamation.[4] Over-activation of KLK5 can impair skin barrier function and contribute to conditions like rosacea and atopic dermatitis.[3] The analogue demonstrated an IC50 value of 9.3 µM against KLK5, suggesting its potential to regulate skin barrier function.[4]

The mechanism involves the inhibition of proteases that degrade skin barrier proteins. By controlling the activity of enzymes like KLK5, these compounds can help maintain skin homeostasis.

Other Bioactivities

The broader class of methoxy-activated indoles has been reported to possess a diverse range of pharmacological properties, including:

-

Antiviral Activity: Indole-3-acetonitrile-6-O-β-D-glucopyranoside has shown activity against the influenza A virus.[8]

-

Antifungal Activity: Caulilexin C is a phytoalexin active against pathogenic fungi like Leptosphaeria maculans and Rhizoctonia solani.[9]

-

Neurological Activity: Intermediates like 5-methoxyindole-3-acetonitrile are used in the synthesis of compounds related to melatoninergic pathways.[17] The rat pineal gland is capable of converting methoxytryptophan into various methoxyindoles, including melatonin.[18]

Table 2: Summary of Biological Activities

| Compound/Class | Biological Activity | Target/Mechanism | IC50 / Potency | Reference(s) |

| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | Cytotoxic / Anticancer | Unknown | 1.3 µM (HL-60), 2.1 µM (HepG2) | [5],[7] |

| Indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside | Skin Barrier Regulation / Anti-inflammatory | Kallikrein 5 (KLK5) Inhibition | 9.3 µM (KLK5) | [4] |

| Indole-3-acetonitrile-6-O-β-D-glucopyranoside | Antiviral | Influenza A Virus | Not specified | [8] |

| Caulilexin C (1-Methoxy-1H-indole-3-acetonitrile) | Antifungal | Fungal pathogens | Not specified | [9] |

| Methoxy-activated Indoles (General) | Anticancer, Anti-HIV, Antibacterial, Antioxidant | Various (e.g., tubulin inhibition, enzyme inhibition) | Varies by compound | [1] |

Conclusion and Future Directions

This compound and its naturally occurring analogues represent a promising frontier in natural product chemistry and drug development. While the parent compound has yet to be isolated from a natural source, its analogues from plants like Isatis indigotica and Nasturtium officinale demonstrate potent and specific biological activities, from targeted cytotoxicity against cancer cells to the modulation of enzymatic pathways in skin.

Future research should focus on several key areas:

-

Bioprospecting: A systematic search for this compound in plant and marine species, guided by biosynthetic knowledge.

-

Mechanism of Action Studies: Elucidating the precise molecular targets for the most active analogues to understand their therapeutic potential and potential side effects.

-

Medicinal Chemistry: Leveraging synthetic protocols to create libraries of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Biosynthetic Engineering: Utilizing synthetic biology approaches to engineer microorganisms or plants for the sustainable production of these valuable compounds.

The convergence of natural product chemistry, synthetic innovation, and rigorous biological evaluation will be critical to unlocking the full therapeutic potential of this versatile indole scaffold.

References

- 1. soc.chim.it [soc.chim.it]

- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-d-glucopyranoside. Proposal for structural revision of the natural product - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Caulilexin C | C11H10N2O | CID 11954881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione-indole-3-acetonitrile is required for camalexin biosynthesis in Arabidopsis thaliana. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary biological screening of 7-Methoxyindole-3-acetonitrile

An In-Depth Technical Guide to the Preliminary Biological Screening of 7-Methoxyindole-3-acetonitrile

This guide provides a comprehensive framework for conducting the preliminary biological screening of this compound, a heterocyclic compound with significant therapeutic potential. As a member of the indole family, a scaffold prevalent in numerous biologically active molecules, this compound warrants a thorough investigation to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound, this compound, is a synthetically accessible derivative, making it an attractive candidate for drug discovery programs.[3] Its structural similarity to endogenous molecules like serotonin suggests a potential for interaction with various physiological pathways.[4] This guide outlines a strategic, multi-pronged approach to its initial biological evaluation.

Anticancer and Cytotoxicity Screening

A primary and critical step in the evaluation of any novel compound is the assessment of its cytotoxic potential against cancerous cell lines. Numerous indole derivatives have demonstrated significant cell growth inhibitory activity, making this a logical starting point for our investigation.[1][5]

Scientific Rationale

The rationale for this screening is to determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines. This initial screen will help identify if the compound possesses antiproliferative properties and determine its potency (e.g., IC50 value). A panel of cell lines representing different cancer types is recommended to assess the breadth of its activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., Hep-G2 for liver cancer, MCF-7 for breast cancer, and HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1]

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[4] Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| Hep-G2 (Liver) | 15.2 | 0.8 |

| MCF-7 (Breast) | 25.8 | 1.2 |

| HeLa (Cervical) | 18.5 | 0.9 |

Experimental Workflow Diagram

Caption: Workflow for MTT-based cytotoxicity screening.

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases, and indole derivatives have shown promise as anti-inflammatory agents.[2] A preliminary screen for anti-inflammatory activity is therefore a valuable component of the initial biological evaluation.

Scientific Rationale

This screening aims to determine if this compound can modulate inflammatory responses in vitro. A common method is to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation: Hypothetical NO Inhibition Data

| Concentration (µM) | % NO Inhibition |

| 1 | 12.5 |

| 10 | 35.2 |

| 50 | 68.9 |

| 100 | 85.1 |

Signaling Pathway Diagram

Caption: Potential inhibition of the NF-κB signaling pathway.

Neurological Activity Screening

The indole nucleus is a key component of many neurotransmitters, and its derivatives have been investigated for a range of neurological activities, including anticonvulsant effects.[6]

Scientific Rationale

Given the structural relationship of indoles to neuroactive compounds, a preliminary assessment of this compound's effect on the central nervous system is warranted. An initial in vivo screen, such as the maximal electroshock (MES) model in rodents, can provide valuable insights into its potential anticonvulsant properties.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Swiss albino mice for at least one week with free access to food and water.

-

Compound Administration: Administer this compound intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin).

-

MES Induction: After a predetermined time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: Calculate the percentage of protection from seizures at each dose.

Data Presentation: Hypothetical Anticonvulsant Activity

| Treatment | Dose (mg/kg) | % Protection |

| Vehicle | - | 0 |

| This compound | 10 | 12.5 |

| This compound | 30 | 50 |

| This compound | 100 | 87.5 |

| Phenytoin | 25 | 100 |

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of this compound. The proposed assays for anticancer, anti-inflammatory, and neurological activity will generate crucial initial data to guide further drug development efforts. Positive results in any of these screens would warrant more in-depth mechanistic studies, in vivo efficacy models, and preliminary ADME/Tox profiling to fully characterize the therapeutic potential of this promising indole derivative.

References

- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 2. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 7-Methoxyindole-3-acetonitrile: A Versatile Intermediate for Modern Drug Discovery

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents, such as a methoxy group, can significantly modulate the electronic properties and biological activity of the indole scaffold, making methoxyindoles highly valuable synthetic targets.[1] This technical guide provides an in-depth analysis of 7-Methoxyindole-3-acetonitrile, a key synthetic intermediate. We will explore its synthesis, physicochemical properties, and critical chemical transformations. This document serves as a resource for researchers, chemists, and drug development professionals, detailing field-proven insights and step-by-step protocols to leverage this compound's potential in the synthesis of complex tryptamines, auxins, and other biologically active molecules.

Introduction: The Strategic Importance of Methoxyindoles

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] The introduction of a methoxy group onto the benzene portion of the indole core enhances its electron-donating character, which not only influences its reactivity in chemical synthesis but also plays a crucial role in its pharmacological profile.[1] Methoxy-substituted indoles are found in numerous bioactive compounds, exhibiting anticancer, anti-inflammatory, and neurological activities.[3][4]

This compound, in particular, stands out as a highly versatile building block. It possesses two key reactive sites: the indole nucleus, activated by the C7-methoxy group, and the C3-acetonitrile side chain. This acetonitrile moiety is a direct precursor to the ethylamine side chain that defines the critically important tryptamine class of compounds and can also be hydrolyzed to the corresponding acetic acid, a feature of plant auxins.[5][6] This dual functionality allows for divergent synthetic pathways, making it an efficient starting point for building diverse molecular libraries for biological screening. This guide will elucidate the methodologies to harness this potential.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental to any synthetic application. Below are the key properties of this compound and its expected spectroscopic signatures, based on data from analogous compounds.[7]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2436-18-2 | [8] |

| Molecular Formula | C₁₁H₁₀N₂O | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Appearance | Expected to be a light beige or off-white crystalline powder | [4] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place | [4][9] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR (in CDCl₃) | δ ~8.1 (br s, 1H, NH), ~7.3-7.0 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂CN) |

| ¹³C NMR (in CDCl₃) | δ ~130-120 (Ar-C), ~118 (C≡N), ~105-100 (Ar-C), ~55 (OCH₃), ~18 (CH₂CN) |

| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~2250 cm⁻¹ (C≡N stretch, sharp), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z = 186. Key fragments would likely involve loss of the side chain. |

Synthesis of the Intermediate: A Robust Protocol

The most efficient pathway to substituted indole-3-acetonitriles is often from the corresponding indole-3-carbaldehyde. The following protocol is adapted from a highly successful one-pot conversion method developed for other methoxy-indole isomers, which demonstrates high yields and applicability to various substrates.[5]

Causality of Experimental Design

This one-pot method is designed for efficiency. It involves an in-situ reduction of the aldehyde to an alcohol, which is then converted into a good leaving group that is immediately displaced by a cyanide ion.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that converts the aldehyde to the corresponding alcohol without affecting the indole ring.

-

Formamide (NH₂CHO): Acts as both a solvent and a reactant. It is believed to form an intermediate with the alcohol, facilitating the subsequent nucleophilic substitution. Using a mixed solvent system with methanol (MeOH) has been shown to dramatically improve yields.[5]

-

Sodium Cyanide (NaCN): The nucleophile that displaces the activated hydroxyl group to form the desired nitrile. A molar excess is used to drive the reaction to completion.

Experimental Workflow Diagram

References

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 2436-18-2 [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Characterization of 7-Methoxyindole-3-acetonitrile: A Technical Guide

Introduction

7-Methoxyindole-3-acetonitrile, a derivative of the indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anti-migraine triptans. The addition of a methoxy group at the 7-position and an acetonitrile moiety at the 3-position modulates the electronic properties and steric profile of the parent indole, potentially influencing its biological activity and metabolic fate.

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the development of novel therapeutics. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the most powerful tools for elucidating molecular structures. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While comprehensive, peer-reviewed spectral assignments for this specific isomer are not widely published, this document synthesizes data from closely related analogs and first principles of spectroscopic theory to present a robust, predictive characterization. This approach serves as a reliable roadmap for researchers working on the synthesis and verification of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following systematic numbering is applied to the structure of this compound (CAS No: 2436-18-2, Molecular Formula: C₁₁H₁₀N₂O, Molecular Weight: 186.21 g/mol ).

An In-Depth Technical Guide to the Solubility and Stability of 7-Methoxyindole-3-acetonitrile for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of 7-Methoxyindole-3-acetonitrile, a key intermediate in the synthesis of various bioactive molecules. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this important indole derivative.

Introduction: The Significance of this compound

This compound belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic drugs. The methoxy and acetonitrile functionalities at the 7- and 3-positions, respectively, impart unique electronic and steric properties that make it a versatile building block for more complex molecular architectures. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic chemistry, formulation development, and preclinical evaluation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. The following section details the solubility of this compound in a range of common laboratory solvents and provides a robust protocol for its empirical determination.

Qualitative and Quantitative Solubility

Based on the general solubility trends of indole derivatives, this compound is expected to exhibit good solubility in polar aprotic solvents and alcohols, with limited solubility in water.[1][2] The nitrile group contributes to the molecule's polarity, while the indole ring provides a degree of lipophilicity.

Table 1: Predicted and Observed Solubility of Indole-3-acetonitrile Derivatives

| Solvent | Predicted Solubility of this compound | Observed Solubility of Indole-3-acetonitrile |

| Dimethyl Sulfoxide (DMSO) | High | Soluble[3] |

| Methanol | High | Soluble |

| Ethanol | High | Soluble[1] |

| Acetonitrile | Moderate | Soluble |

| Acetone | Moderate | Soluble[1][2] |

| Water | Low | Limited to Insoluble[1][2] |

Note: This table is a predictive guide based on available data for closely related compounds. Empirical determination is essential for precise quantification.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For aqueous and low-viscosity organic solvents, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample and determine the concentration of dissolved this compound against a standard curve.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A streamlined workflow for determining the thermodynamic solubility of a compound.

Stability Profile of this compound

Assessing the chemical stability of a compound is a cornerstone of drug development, providing critical information for determining appropriate storage conditions, shelf-life, and potential degradation pathways. The indole nucleus is known to be susceptible to certain degradative processes, and understanding these is key to handling this compound effectively.

Predicted Degradation Pathways

Based on the chemical structure and literature on related indole derivatives, the following degradation pathways are anticipated for this compound:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This would likely proceed through an intermediate amide (7-methoxyindole-3-acetamide) to the corresponding carboxylic acid (7-methoxyindole-3-acetic acid).[3] The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents.[5] This can lead to the formation of various oxidized species, including oxindole derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring system.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis light chamber

-

Oven

-

HPLC system with a Photo-Diode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Store a portion of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a portion of the stock solution and a sample of the solid compound to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

Diagram 2: Logical Flow of a Forced Degradation Study

Caption: A logical workflow for conducting a comprehensive forced degradation study.

Stability-Indicating Analytical Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended Starting HPLC Method Parameters

The following parameters provide a robust starting point for developing a stability-indicating HPLC method for this compound.

Table 2: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for indole-containing compounds and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography.[7] |

| Gradient Elution | 5% B to 95% B over 15 minutes | A broad gradient is recommended for initial method development to ensure elution of all components, including potential degradation products with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |